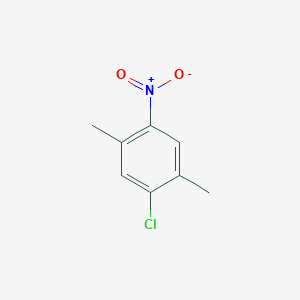

1-Chloro-2,5-dimethyl-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75002. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,5-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEXAQBBMDHIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291352 | |

| Record name | 1-chloro-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34633-69-7 | |

| Record name | 1-Chloro-2,5-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34633-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 75002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034633697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34633-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,5-dimethyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-2,5-dimethyl-4-nitrobenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its chemical structure, featuring a benzene ring substituted with chloro, nitro, and methyl groups, imparts a unique combination of reactivity and physical characteristics. Understanding these properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in research and development settings. This guide provides a comprehensive overview of the key physical and chemical identifiers of this compound, detailed experimental protocols for property determination, and essential safety information for laboratory professionals.

Compound Identification and Chemical Structure

Accurate identification is the foundation of any chemical study. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and molecular structure.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Chloro-5-nitro-p-xylene, 2,5-Dimethyl-4-chloro-1-nitrobenzene, 4-chloro-2,5-dimethylnitrobenzene[1][2][3]

-

Canonical SMILES: CC1=CC(=C(C=C1Cl)C)--INVALID-LINK--[O-][1][4]

Physicochemical Properties Summary

The physical properties of a compound dictate its behavior under various conditions and are crucial for designing experimental setups, purification strategies, and storage solutions. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Melting Point | 78-79°C or 97°C | [2][3][4][7] |

| Boiling Point | 273.2°C at 760 mmHg; 135-136°C at 13 Torr | [2][3][4] |

| Density | 1.273 g/cm³ | [2][3][4][7] |

| Flash Point | 119°C | [2][3][4][7] |

| Refractive Index | 1.562 | [2][3] |

| Topological Polar Surface Area | 45.8 Ų | [1][3][6] |

| XLogP3 (LogP) | 3.1 | [1][2][3][6] |

Note: Discrepancies in reported melting points may arise from different measurement conditions or sample purities.

In-Depth Discussion of Physical Properties

Appearance and State

At standard temperature and pressure, this compound exists as a solid. Its appearance is typically crystalline, often described as pale yellow needles.

Melting and Boiling Points

The melting point is a critical indicator of purity. For this compound, reported values range from 78-79°C to 97°C[2][3][4]. A sharp melting range within this scope generally signifies a high degree of purity. The significant difference in reported values highlights the importance of independent verification in a laboratory setting.

The boiling point is reported as 273.2°C at atmospheric pressure (760 mmHg)[4][7]. However, due to the potential for decomposition at high temperatures, vacuum distillation is often preferred for purification. Under reduced pressure (13 Torr), the boiling point is significantly lower, at 135-136°C[2][3]. This demonstrates the principle that reducing the pressure above a liquid lowers the temperature required for it to boil, a crucial technique for thermally sensitive compounds.

Solubility Profile

Spectroscopic Characterization (Predicted)

While specific spectra are not provided, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons will appear as singlets due to their isolated positions on the ring. The two methyl groups are chemically distinct and should appear as two separate singlets in the typical upfield region for methyl protons (around 2.2-2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. This includes the two methyl carbons, the four aromatic CH carbons, and the two aromatic carbons directly bonded to the chloro and nitro substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (NO₂) stretches, typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

Safety and Handling

This compound is classified as an irritant[3][4][6][7]. It is known to cause serious eye irritation[1][2]. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat[2].

-

Handling: Wash hands and exposed skin thoroughly after handling[2][9]. Avoid breathing dust or vapors. Use only in a well-ventilated area or under a chemical fume hood[9].

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing[1][2]. If skin contact occurs, wash with plenty of soap and water[9]. If swallowed or inhaled, seek immediate medical attention[9][10].

Experimental Protocols

The following are standardized, step-by-step methodologies for determining the key physical properties of this compound in a research setting.

Melting Point Determination (Capillary Method)

This protocol provides a precise measurement of the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20°C/min) can be used to find an approximate melting point.

-

Measurement: For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure compound will have a sharp melting range of 1-2°C.

Diagram: Workflow for Melting Point Determination

Solubility Assessment

This qualitative protocol determines the solubility of the compound in various solvents, which is essential for reaction setup, extraction, and crystallization.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

-

Sample Preparation: Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

-

Solvent Addition: Add 1 mL of a selected solvent to the first test tube.

-

Observation: Agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note if the compound crystallizes upon cooling.

-

Repeat: Repeat steps 3-6 for each selected solvent.

Diagram: Workflow for Solubility Assessment

References

- 1. This compound | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. appchemical.com [appchemical.com]

- 6. echemi.com [echemi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

1-Chloro-2,5-dimethyl-4-nitrobenzene chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₈ClNO₂.[1][2][3] Identified by its CAS Number 34633-69-7, this molecule is also known by synonyms such as 2-Chloro-5-nitro-p-xylene.[1][4] As a member of the chlorinated nitroaromatic family, it serves as a valuable intermediate in the synthesis of more complex chemical entities, including dyes and pharmaceuticals.[5] Understanding its nuanced chemical structure and the nature of its covalent bonds is paramount for predicting its reactivity, metabolic fate, and potential applications in research and development. This guide provides a detailed examination of its molecular architecture, electronic properties, and the spectroscopic data that validate its structure.

Molecular Architecture and Stereochemistry

The foundational structure of this compound is a benzene ring, a planar hexagon of sp² hybridized carbon atoms. This ring is polysubstituted, meaning multiple hydrogen atoms have been replaced by different functional groups. The precise arrangement is critical to its identity: a chloro group at position 1, two methyl groups at positions 2 and 5, and a nitro group at position 4.

References

- 1. This compound | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CHLORO-2,5-DIMETHYL-4-NITROBENZENE2-CHLORO-5-NITRO-P-XYLENE synthesis - chemicalbook [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

1-Chloro-2,5-dimethyl-4-nitrobenzene CAS number 34633-69-7 properties

An In-depth Technical Guide to 1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS No. 34633-69-7)

Introduction: A Versatile Aromatic Building Block

This compound is a substituted nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its trifunctional nature—featuring a chloro group, a nitro group, and a substituted aromatic ring—provides multiple reaction sites for constructing more complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, safety protocols, and synthetic utility, providing the foundational knowledge necessary for its effective application in research and development, particularly within the pharmaceutical and specialty chemical industries. The strategic placement of its functional groups makes it a key starting material for derivatives where regiochemical control is paramount.

Molecular Identity and Structure

The unique arrangement of substituents on the benzene ring dictates the chemical reactivity and physical characteristics of the molecule. Understanding its fundamental identifiers is the first step in its application.

Chemical Structure

The molecular structure consists of a benzene ring substituted with one chlorine atom, two methyl groups, and one nitro group. The IUPAC name, this compound, precisely defines this arrangement.

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers

A consistent and accurate identification is crucial for regulatory compliance, procurement, and literature searches.

| Identifier | Value | Source(s) |

| CAS Number | 34633-69-7 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [1][4] |

| Molecular Weight | 185.61 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Common Synonyms | 2-Chloro-5-nitro-p-xylene, NSC 75002 | [1][2] |

| InChI Key | JMEXAQBBMDHIGQ-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=CC(=C(C=C1Cl)C)--INVALID-LINK--[O-] | [1][3] |

Physicochemical and Spectral Properties

The physical state, solubility, and spectral footprint of a compound are core parameters that inform its handling, reaction conditions, and analytical characterization.

Physicochemical Data

This table summarizes the key physical properties, which are essential for designing experimental setups, from solvent selection to reaction temperature control. Note the variations in reported melting and boiling points, which may be attributable to different measurement conditions or sample purities.

| Property | Value | Source(s) |

| Melting Point | 78-79°C | [1][5] |

| 97°C | [2][6] | |

| Boiling Point | 273.2°C at 760 mmHg | [1] |

| 135-136°C at 13 Torr | [5][6] | |

| Density | 1.273 g/cm³ | [1][2] |

| Flash Point | 119°C | [1][2] |

| XLogP3 (Lipophilicity) | 3.1 | [2][3] |

| Polar Surface Area (PSA) | 45.8 Ų | [2][3] |

Spectral Characterization

While raw spectral data is beyond the scope of this guide, the expected characteristics are outlined below. These are critical for confirming the identity and purity of the material post-synthesis or prior to use.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons and the two non-equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for each unique carbon atom in the molecule.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-Cl stretching vibrations.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's monoisotopic mass (185.024 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak).[1][2]

Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Representative Synthesis Workflow

The most direct route to this compound is the electrophilic nitration of 2-chloro-1,4-dimethylbenzene (also known as 2-chloro-p-xylene). The directing effects of the substituents guide the incoming nitro group to the C4 position.

Caption: A typical workflow for the synthesis of this compound.

Core Reactivity

The molecule's functionality allows for several key transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This opens a pathway to dyes, pharmaceuticals, and further derivatization via diazotization.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the chlorine atom for SₙAr reactions. This allows for the displacement of chloride with various nucleophiles (e.g., alkoxides, amines, thiols), enabling the introduction of new functional groups.

-

Electrophilic Aromatic Substitution (EAS): The existing substituents are deactivating towards further EAS. However, under forcing conditions, reactions may occur, with the directing effects of the chloro and methyl groups influencing the position of any new substituent.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling to minimize risk to personnel and the environment.

GHS Hazard Classification

The compound is classified with specific hazards that necessitate appropriate precautions.

Recommended Handling and PPE

A rigorous safety protocol is mandatory when working with this chemical.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong bases and reducing agents.[7]

Experimental Protocol: Synthesis via Nitration

This section provides a representative, self-validating protocol for the synthesis of this compound. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize this compound from 2-chloro-1,4-dimethylbenzene.

Materials:

-

2-chloro-1,4-dimethylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethanol

-

Deionized Water

Procedure:

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.

-

Rationale: Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Pre-cooling is critical to control the highly exothermic reaction.

-

-

Formation of Nitronium Ion: Slowly add 15 mL of concentrated nitric acid dropwise to the cold sulfuric acid while stirring vigorously. Maintain the temperature below 10°C throughout the addition.

-

Rationale: Slow, dropwise addition prevents a dangerous temperature spike, which could lead to runaway reactions and the formation of unwanted byproducts.

-

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5°C, slowly add 20 g of 2-chloro-1,4-dimethylbenzene dropwise from the funnel over 30-45 minutes. Ensure the temperature does not exceed 10°C.

-

Rationale: The methyl and chloro groups are ortho-, para-directing. The position para to the chlorine and ortho to a methyl group is the most sterically accessible and electronically favorable for nitration, leading to the desired product.

-

-

Reaction: After the addition is complete, let the mixture stir in the ice bath for an additional 2 hours.

-

Rationale: This allows the reaction to proceed to completion at a controlled temperature, maximizing the yield of the target isomer.

-

-

Work-up (Quenching): Slowly and carefully pour the reaction mixture over a large beaker containing ~500 g of crushed ice with constant stirring. A solid precipitate should form.

-

Rationale: Quenching on ice dilutes the strong acids, stops the reaction, and causes the organic product, which is insoluble in water, to precipitate out of the aqueous solution.

-

-

Neutralization & Isolation: Filter the crude solid product using a Büchner funnel. Wash the solid cake with cold deionized water until the washings are neutral to pH paper. A wash with cold, dilute sodium bicarbonate solution can be used to remove residual acid, followed by a final water wash.

-

Rationale: This removes the highly corrosive and water-soluble acid catalyst and byproducts.

-

-

Purification: Recrystallize the crude, air-dried solid from a minimal amount of hot ethanol or an ethanol/water mixture. Cool slowly to allow for crystal formation, then filter and dry the purified product.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds. The desired product is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the mother liquor.

-

-

Characterization: Confirm the identity and purity of the final product using techniques like melting point determination, TLC, and spectroscopy (NMR, IR).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-CHLORO-2,5-DIMETHYL-4-NITROBENZENE2-CHLORO-5-NITRO-P-XYLENE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-CHLORO-2,5-DIMETHYL-4-NITROBENZENE2-CHLORO-5-NITRO-P-XYLENE price,buy 1-CHLORO-2,5-DIMETHYL-4-NITROBENZENE2-CHLORO-5-NITRO-P-XYLENE - chemicalbook [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. westliberty.edu [westliberty.edu]

An In-Depth Technical Guide to 1-Chloro-2,5-dimethyl-4-nitrobenzene for Advanced Research Applications

This guide provides a comprehensive technical overview of 1-Chloro-2,5-dimethyl-4-nitrobenzene, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, reactivity, and application, grounded in established chemical principles. We will explore the molecule's fundamental properties, a robust synthesis protocol, its potential as a versatile building block, and critical safety protocols, ensuring a well-rounded understanding for laboratory application.

Core Molecular & Physicochemical Profile

A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This section details the molecular identity and key physical properties of this compound.

Molecular Identity

The compound is systematically identified by its chemical formula, molecular weight, and internationally recognized registry numbers.

-

IUPAC Name: this compound[4]

The molecular weight is derived from the sum of the atomic masses of its constituent atoms: (8 x Carbon) + (8 x Hydrogen) + (1 x Chlorine) + (1 x Nitrogen) + (2 x Oxygen).

Structural Elucidation

The arrangement of atoms and functional groups on the benzene ring dictates the molecule's reactivity. The chloro and nitro groups, being electron-withdrawing, and the methyl groups, being electron-donating, create a specific electronic environment that influences its role in synthetic chemistry.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound's physical properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below is aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical State | Solid | N/A |

| Melting Point | 78-79 °C / 97 °C | [8][9][10] |

| Boiling Point | 273.2 °C at 760 mmHg | [8] |

| 135-136 °C at 13 Torr | [9][10] | |

| Density | 1.273 g/cm³ | [8][9][10] |

| Flash Point | 119 °C | [8][9][10] |

| SMILES | CC1=CC(=C(C=C1Cl)C)--INVALID-LINK--[O-] | [1][4][8] |

Note on Melting Point Discrepancy: The variation in reported melting points (78-79 °C vs. 97 °C) is likely attributable to differences in the purity of the measured samples. For critical applications, it is advisable to determine the melting point of the specific batch being used as an indicator of its purity.

Synthesis & Purification

The synthesis of this compound is most commonly achieved via the electrophilic nitration of 2-chloro-1,4-dimethylbenzene (also known as 2-chloro-p-xylene). This pathway is efficient and utilizes standard laboratory reagents.

Mechanistic Rationale

The core of the synthesis is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The starting material, 2-chloro-p-xylene, has three substituents on the benzene ring: two methyl groups and one chlorine atom. These groups direct the position of the incoming nitro group. The methyl groups are activating and ortho-, para-directing, while the chlorine is deactivating but also ortho-, para-directing. The position of nitration is sterically and electronically influenced, leading to the nitro group adding at the C4 position, which is para to the C1-chloro group and ortho to the C5-methyl group. Maintaining a low temperature during the reaction is critical to prevent polysubstitution and unwanted side reactions.

Detailed Experimental Protocol: Nitration of 2-Chloro-p-xylene

This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reactor Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 150 mL of concentrated sulfuric acid (98%).

-

Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with continuous stirring. This step is crucial as the subsequent addition of nitric acid is highly exothermic.

-

Nitrating Mixture Preparation: Slowly add 50 mL of concentrated nitric acid (70%) to the cooled sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The resulting mixture is known as "mixed acid."

-

Substrate Addition: Once the mixed acid is prepared and cooled, slowly add 1.0 mole equivalent of 2-chloro-1,4-dimethylbenzene dropwise. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10-15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) in a separate beaker with vigorous stirring. This will cause the crude product to precipitate as a solid. The quenching process must be performed cautiously in a well-ventilated fume hood.

-

Isolation: Isolate the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

Purification: The crude product is then purified by recrystallization. An ethanol/water mixture is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Drug Development & Chemical Synthesis

Chlorinated nitroaromatic compounds are valuable scaffolds in organic synthesis due to the versatile reactivity of their functional groups.[11] this compound is no exception and serves as a precursor for more complex molecules.[12]

Role as a Synthetic Building Block

The true utility of this compound lies in the selective chemical transformations that its functional groups can undergo:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation yields 4-chloro-2,5-dimethylaniline, a key precursor for pharmaceuticals and dyes. The resulting aniline is a versatile functional group that can undergo diazotization, acylation, and alkylation.

-

Nucleophilic Aromatic Substitution (SNAr): While the benzene ring is generally deactivated towards SNAr, the strong electron-withdrawing effect of the nitro group makes the chlorine atom susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines) under specific conditions (heat, pressure, or phase-transfer catalysis). This allows for the introduction of a wide range of functional groups at the C1 position.

These two transformations can be performed in sequence to create a diverse array of substituted benzene derivatives, which are common motifs in active pharmaceutical ingredients (APIs).

Safety, Handling, & Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound, like many nitroaromatics, requires careful management.

Hazard Identification

Based on aggregated GHS information, this compound is classified with the following primary hazard:

Although specific toxicity data is limited, related compounds like 1-chloro-4-nitrobenzene are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[13] Therefore, it is prudent to handle this compound with a high degree of caution.

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][13]

-

Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

Safe Handling Practices: Avoid all personal contact, including inhalation and skin contact.[15] Avoid generating dust. Use non-sparking tools. After handling, wash hands thoroughly.[9]

Storage & Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][13] Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[13]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and a straightforward synthetic pathway. Its utility in research, particularly in the fields of medicinal chemistry and materials science, stems from the versatile reactivity of its nitro and chloro functional groups. By understanding its synthesis, reactivity, and adhering to strict safety protocols, researchers can effectively leverage this compound as a building block for the creation of novel and complex molecular architectures.

References

- 1. appchemical.com [appchemical.com]

- 2. echemi.com [echemi.com]

- 3. 1-CHLORO-2,5-DIMETHYL-4-NITROBENZENE2-CHLORO-5-NITRO-P-XYLENE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. This compound - CAS:34633-69-7 - Abovchem [abovchem.com]

- 7. appretech.com [appretech.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. westliberty.edu [westliberty.edu]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Solubility of 1-Chloro-2,5-dimethyl-4-nitrobenzene in organic solvents

An In-depth Technical Guide

Topic: Solubility of 1-Chloro-2,5-dimethyl-4-nitrobenzene in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a key intermediate in the synthesis of various high-value chemicals, including dyes, pharmaceuticals, and pesticides. The efficiency of its synthesis, purification, and formulation is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility of this compound, combining experimentally determined data with fundamental thermodynamic principles. We present a detailed, field-tested protocol for solubility measurement using the isothermal saturation method, discuss the influence of solvent properties on solubility, and provide thermodynamic models for data correlation. This guide is intended to serve as a practical resource for scientists and engineers to optimize processes involving this compound, ensuring greater efficiency, yield, and purity.

Introduction to this compound

This compound (CAS No. 69365-24-6), with the molecular formula C₈H₈ClNO₂, is a solid crystalline compound that serves as a vital building block in organic synthesis. Its molecular structure, featuring a nitro group, a chlorine atom, and two methyl groups on a benzene ring, imparts a specific polarity and potential for intermolecular interactions that dictate its physical properties, most notably its solubility.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of process development. Key applications include:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which directly impacts reaction kinetics and yield.

-

Crystallization and Purification: The purification of the final product to meet stringent industry standards is often achieved through crystallization. Knowledge of solubility as a function of temperature is essential for designing efficient crystallization processes, maximizing yield, and controlling crystal morphology.

-

Formulation: In agrochemical and pharmaceutical applications, the active ingredient must be formulated in a solvent system that ensures stability, bioavailability, and effective delivery.

This guide provides the foundational data and methodologies required to make informed decisions in these critical areas.

Fundamental Principles of Solubility

The dissolution of a solid solute like this compound in a liquid solvent is a complex process governed by the interplay of intermolecular forces and the laws of thermodynamics. The guiding principle is often summarized by the adage "like dissolves like," which, from a chemical perspective, refers to the similarity of intermolecular forces between solute and solvent molecules.

The overall free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous. This is described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol (Enthalpy of Solution): Represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

T (Temperature): The absolute temperature in Kelvin.

-

ΔS_sol (Entropy of Solution): Represents the change in disorder of the system. Dissolution of a solid into a liquid typically leads to an increase in entropy (positive ΔS_sol), which favors the dissolution process.

For this compound, its moderate polarity means that its solubility will be highest in solvents with similar polarity characteristics. The presence of the nitro group allows for dipole-dipole interactions, while the aromatic ring can engage in π-π stacking and van der Waals forces.

Experimental Determination of Solubility

To ensure reliable and reproducible data, a robust experimental methodology is paramount. The isothermal saturation method is a widely accepted and reliable technique for determining the solubility of solid compounds in liquids.

Methodology: Isothermal Saturation Method

This method involves preparing a saturated solution of the solute at a constant temperature and then accurately measuring the concentration of the solute in the solution. The core principle is to allow the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true solubility at that specific temperature. The concentration of the solute can then be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common and accurate choice.

Experimental Workflow

The following diagram outlines the logical flow of the isothermal saturation method, from preparation to final analysis. This workflow is designed to be self-validating by incorporating equilibrium checks.

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Protocol

-

Apparatus Setup: Place a known volume of the selected organic solvent into a jacketed glass vessel connected to a precision thermostatic water bath.

-

Solute Addition: Add an excess amount of this compound to the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Stir the mixture vigorously using a magnetic stirrer at a constant, controlled temperature.

-

Expert Insight: A minimum equilibration time of 12 hours is recommended to ensure thermodynamic equilibrium is reached. To validate, samples can be taken at different time points (e.g., 10h, 12h, 14h); consistent concentration values indicate that equilibrium has been achieved.

-

-

Phase Separation: Turn off the stirrer and allow the suspension to stand undisturbed for at least 4 hours at the same constant temperature. This allows the undissolved solid particles to settle, ensuring a clear supernatant for sampling.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated glass syringe. The syringe should be fitted with a 0.45 µm filter to remove any microscopic solid particles.

-

Causality Note: Pre-heating the syringe to the experimental temperature is a critical step to prevent the solute from precipitating out of the saturated solution due to a temperature drop, which would lead to an underestimation of solubility.

-

-

Sample Analysis:

-

Immediately weigh the collected sample to determine its mass.

-

Dilute the sample with a suitable solvent (typically the mobile phase used for HPLC) in a volumetric flask.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Calculation: The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ and m₂ are the masses of the solute and solvent, respectively.

-

M₁ and M₂ are the molar masses of the solute and solvent, respectively.

-

Solubility Profile of this compound

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in six common organic solvents at temperatures ranging from 283.15 K to 323.15 K (10°C to 50°C). The data are summarized below.

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone |

| 283.15 | 0.0118 | 0.0163 | 0.0175 | 0.0181 | 0.1296 | 0.1653 |

| 288.15 | 0.0142 | 0.0194 | 0.0209 | 0.0215 | 0.1478 | 0.1872 |

| 293.15 | 0.0170 | 0.0232 | 0.0249 | 0.0256 | 0.1683 | 0.2119 |

| 298.15 | 0.0203 | 0.0276 | 0.0298 | 0.0305 | 0.1913 | 0.2398 |

| 303.15 | 0.0242 | 0.0329 | 0.0355 | 0.0363 | 0.2171 | 0.2711 |

| 308.15 | 0.0288 | 0.0391 | 0.0423 | 0.0431 | 0.2461 | 0.3065 |

| 313.15 | 0.0343 | 0.0464 | 0.0502 | 0.0511 | 0.2786 | 0.3464 |

| 318.15 | 0.0408 | 0.0551 | 0.0596 | 0.0605 | 0.3151 | 0.3914 |

| 323.15 | 0.0484 | 0.0654 | 0.0708 | 0.0718 | 0.3561 | 0.4421 |

| Data sourced and compiled from publicly available studies. |

Analysis of Solvent Effects

From the data, two key trends are evident:

-

Effect of Temperature: For all tested solvents, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔH_sol > 0), which is typical for the dissolution of solid crystalline compounds.

-

Effect of Solvent Type: At any given temperature, the solubility follows the general order: Acetone > Ethyl Acetate > n-Butanol ≈ Isopropanol > Ethanol > Methanol .

This order can be explained by considering the polarity and intermolecular forces.

-

High Solubility (Acetone, Ethyl Acetate): Acetone (a polar aprotic solvent) and ethyl acetate (a moderately polar ester) show the highest solvating power. Their ability to engage in strong dipole-dipole interactions with the nitro group of the solute, without the strong self-associating hydrogen bonds found in alcohols, leads to a more favorable enthalpy of solution.

-

Lower Solubility (Alcohols): The solubility in the series of alcohols (n-butanol to methanol) is significantly lower. These are protic solvents that form strong hydrogen-bonding networks among themselves. To dissolve the solute, these strong solvent-solvent interactions must be broken, which requires a significant energy input, thus decreasing the net solubility. Within the alcohol series, solubility increases as the alkyl chain length increases (Methanol < Ethanol < Isopropanol < n-Butanol). This is because the longer alkyl chain reduces the overall polarity of the alcohol, making it a slightly better match for the less polar aromatic part of the solute molecule.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces at play between the solute and two representative solvents, acetone (high solubility) and methanol (low solubility).

Caption: Dominant intermolecular forces influencing solubility.

Thermodynamic Analysis of the Dissolution Process

To provide a quantitative model of the dissolution behavior, the experimental solubility data can be fitted to thermodynamic equations. The modified Apelblat equation is a semi-empirical model widely used for this purpose due to its simplicity and accuracy.

The equation is expressed as: ln(x) = A + B/T + C ln(T)

Where:

-

x is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters determined by fitting the equation to the experimental data. These parameters correlate to the thermodynamic properties of the solution.

By fitting the experimental data to this model, one can accurately predict the solubility at temperatures not covered by the initial experiments, which is invaluable for process design and optimization. The dissolution process for this compound in the tested solvents has been shown to be endothermic and entropy-driven.

Practical Implications for Research and Development

The presented data has direct and actionable implications:

-

For Purification: To purify this compound via crystallization, an ideal solvent would exhibit high solubility at an elevated temperature and low solubility at a reduced temperature. Based on the data, ethyl acetate and acetone are excellent candidates. For example, cooling a saturated solution in acetone from 50°C (x ≈ 0.44) to 10°C (x ≈ 0.17) would result in a high recovery of the purified solid. In contrast, using methanol would lead to a much lower yield due to its overall lower solvating power.

-

For Chemical Synthesis: If this compound is used as a reactant, a solvent like acetone would be suitable for achieving high concentrations in the reaction mixture, potentially accelerating the reaction rate. However, if a subsequent precipitation step is required, a solvent with lower solvating power might be chosen.

Conclusion

This guide has provided a detailed examination of the solubility of this compound in six common organic solvents. The solubility is highly dependent on both temperature and the specific properties of the solvent, with polar aprotic and ester solvents like acetone and ethyl acetate demonstrating significantly higher solvating capacity than protic alcohols. The provided experimental protocol for the isothermal saturation method offers a reliable framework for generating high-quality solubility data. The thermodynamic models and analysis of intermolecular forces furnish a deeper understanding of the dissolution mechanism. This integrated knowledge is essential for scientists and engineers to effectively design, optimize, and control processes involving this important chemical intermediate.

A Comprehensive Technical Guide on the Physicochemical Properties of 1-Chloro-2,5-dimethyl-4-nitrobenzene

This guide provides an in-depth analysis of the melting and boiling points of 1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS No: 34633-69-7), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical constants. Our approach integrates established analytical techniques with the causal scientific principles, ensuring a robust and validated understanding of the compound's phase transition behaviors.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂.[1][2] Its structure, featuring a benzene ring with chloro, methyl, and nitro functional groups, imparts specific physicochemical properties that are critical for its application in chemical synthesis. The arrangement of these groups influences the intermolecular forces, which in turn dictate the melting and boiling points of the compound. A precise understanding of these properties is paramount for process optimization, purification, and quality control in research and manufacturing settings. This compound serves as a valuable building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[3][4]

Physicochemical Data Summary

The accurate determination of melting and boiling points is a primary indicator of a compound's purity.[5][6][7] For this compound, the reported values from various sources are summarized below. It is crucial to note the conditions under which these values were determined, particularly the pressure for the boiling point.

| Physical Property | Reported Value | Conditions | Source |

| Melting Point | 78-79 °C | Ambient Pressure | Alfa Chemistry[1] |

| 97 °C | Ambient Pressure | Echemi[2][8] | |

| Boiling Point | 273.2 °C | 760 mmHg | Alfa Chemistry[1] |

| 135-136 °C | 13 Torr | Echemi[2][8] |

Note: The discrepancy in reported melting points may be attributed to different polymorphic forms or purities of the samples tested. The boiling point is highly dependent on the ambient pressure.

The Science Behind Phase Transitions

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For a pure crystalline solid, this transition is typically sharp and occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[5][6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10] At this temperature, the liquid undergoes a phase transition to a gas. The boiling point is influenced by the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point. It is also highly sensitive to changes in atmospheric pressure; a lower external pressure results in a lower boiling point.[9][11]

Experimental Determination of Melting and Boiling Points

The following section details the standard laboratory protocols for the accurate determination of the melting and boiling points of this compound.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid.[12]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts is observed.[12]

Experimental Protocol:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered to ensure uniform heating.[12]

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.[6]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[12]

-

Heating and Observation:

-

Initially, heat the sample rapidly to determine an approximate melting point.[5][6]

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range is the melting point.[6]

-

Logical Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination: The Micro-Reflux Method

For determining the boiling point of a small quantity of liquid, the micro-reflux method is highly effective. Given that this compound is a solid at room temperature, it must first be melted to a liquid state for this procedure.

Principle: The temperature of the vapor in equilibrium with a refluxing liquid is measured. This temperature corresponds to the boiling point of the liquid at the given atmospheric pressure.[11]

Experimental Protocol:

-

Sample Preparation: Place a small amount (a few milliliters) of molten this compound into a small test tube.

-

Apparatus Setup:

-

Place the test tube in a heating block or oil bath.

-

Suspend a thermometer with the bulb positioned in the vapor phase above the liquid surface.

-

-

Heating and Observation:

-

Gently heat the sample until it begins to boil and a ring of condensing vapor is observed on the walls of the test tube.[11]

-

The thermometer bulb should be positioned at the level of this condensation ring for an accurate reading.

-

Record the stable temperature reading on the thermometer. This is the boiling point.

-

It is crucial to record the barometric pressure at the time of the experiment.[10]

-

Logical Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination via the Micro-Reflux Method.

Conclusion

The melting and boiling points of this compound are critical parameters for its effective use in scientific research and industrial applications. This guide has provided both the established values for these physical constants and the detailed experimental protocols for their verification. By understanding the underlying scientific principles and adhering to rigorous experimental techniques, researchers can ensure the quality and purity of their materials, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. southalabama.edu [southalabama.edu]

- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 8. echemi.com [echemi.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. westlab.com [westlab.com]

Theoretical Investigation of 1-Chloro-2,5-dimethyl-4-nitrobenzene: A Computational Chemistry Whitepaper

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of 1-Chloro-2,5-dimethyl-4-nitrobenzene. Utilizing high-level quantum chemical calculations, this paper elucidates the optimized geometric parameters, vibrational frequencies, and frontier molecular orbital characteristics of the title compound. The insights generated are crucial for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of this substituted nitroaromatic compound's reactivity and stability. All calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a methodology renowned for its balance of computational efficiency and accuracy in describing organic molecules.

Introduction

Substituted nitroaromatic compounds, such as this compound, are pivotal intermediates in the synthesis of a wide array of industrial and pharmaceutical products, including dyes, pesticides, and therapeutic agents.[1] The specific arrangement of chloro, methyl, and nitro functional groups on the benzene ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and potential applications. A thorough understanding of its molecular geometry, vibrational behavior, and electronic structure is therefore essential for predicting its chemical behavior and designing novel synthetic pathways.

Computational chemistry provides a powerful, non-destructive lens to probe molecular characteristics at the atomic level.[2] Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular properties, complementing and often guiding experimental work.[3] This investigation employs DFT to construct a detailed theoretical profile of this compound, focusing on its optimized structure, vibrational modes (FT-IR and FT-Raman), and electronic landscape via Frontier Molecular Orbital (HOMO-LUMO) and Mulliken population analysis.

Computational Methodology

Rationale for Method Selection

The theoretical calculations were executed using the Gaussian 09 software suite.[4] The choice of the DFT/B3LYP/6-311++G(d,p) level of theory was deliberate, grounded in its proven efficacy for halogenated and nitroaromatic systems.[3][5][6]

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that models the electronic structure of many-body systems by focusing on the electron density, offering a robust compromise between accuracy and computational cost.[7]

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals. It incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic properties of molecules with significant electron correlation, such as those with nitro groups.[3][8]

-

6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The 6-311G part indicates a flexible description of valence electrons. The ++ symbols add diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately modeling systems with lone pairs and for describing anionic or electronically excited states. The (d,p) part adds polarization functions, allowing for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[5][6]

Experimental Protocol: Step-by-Step Calculation Workflow

-

Structure Input: The initial molecular structure of this compound was built using the GaussView 6.0 molecular visualization program.

-

Geometry Optimization: A full geometry optimization was performed without any symmetry constraints using the B3LYP/6-311++G(d,p) method. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.[5] These calculations yield the theoretical FT-IR and FT-Raman spectra.

-

Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges, were derived from the optimized structure's wavefunction.

References

X-ray crystallography of 1-Chloro-2,5-dimethyl-4-nitrobenzene derivatives

An In-Depth Technical Guide to the X-ray Crystallography of 1-Chloro-2,5-dimethyl-4-nitrobenzene Derivatives

This guide provides a comprehensive overview of the principles and methodologies involved in the X-ray crystallographic analysis of this compound and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the experimental workflow, from synthesis and crystallization to data analysis and structure elucidation.

Introduction: The Significance of Structural Insight

This compound and its analogues are important scaffolds in medicinal chemistry and materials science.[1][2] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing molecular properties, and designing novel compounds with desired functionalities. X-ray crystallography stands as the definitive method for obtaining this atomic-level information, providing a detailed map of atomic positions, bond lengths, bond angles, and intermolecular interactions.[3][4][5]

This whitepaper will navigate the reader through the critical stages of a single-crystal X-ray diffraction study, using insights from related chlorinated nitroaromatic compounds to illustrate the process.

Part 1: Synthesis and Preparation of Crystalline Material

The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the final crystalline sample is intrinsically linked to the purity of the synthesized compound.

Synthetic Strategy

A plausible synthetic route to this compound can be adapted from established methods for similar nitroaromatic compounds.[6] One common approach involves the nitration of a suitable precursor, such as 2-chloro-1,4-dimethylbenzene.

Illustrative Synthetic Protocol (Hypothetical):

-

Nitration: To a cooled solution of 2-chloro-1,4-dimethylbenzene in a suitable solvent (e.g., sulfuric acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto ice, and the crude product is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The extracted product is washed, dried, and purified by column chromatography or recrystallization to yield pure this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.[7]

Key Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.[1][2][7] For a related compound, 1-chloro-2-methyl-4-nitrobenzene, single crystals were successfully grown by the slow evaporation of a chloroform solution over several days.[1][2]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second solvent (the precipitant) in which the compound is insoluble but which is miscible with the first solvent. The precipitant vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[7]

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple to set up. | Can lead to rapid crystallization and smaller crystals. |

| Vapor Diffusion | Slow change in solvent composition. | Excellent control over crystallization rate. | Requires careful selection of solvent/precipitant pair. |

| Cooling | Decreased solubility at lower temperatures. | Effective for compounds with temperature-dependent solubility. | Requires a programmable cooling device for best results. |

Part 2: X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which bombards the crystal with X-rays and records the resulting diffraction pattern.[4]

Experimental Setup

A modern single-crystal X-ray diffractometer typically consists of:

-

X-ray Source: Commonly a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo-Kα or Cu-Kα radiation).

-

Goniometer: To orient the crystal in different directions.

-

Detector: A sensitive area detector (e.g., CCD or CMOS) to record the diffraction pattern.[4]

Data Collection Strategy

The goal is to collect a complete and redundant dataset of diffraction intensities. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Unit Cell Determination: A short series of images are collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a predefined range of angles.

-

Data Integration and Scaling: The raw diffraction images are processed to extract the intensities of each reflection and apply corrections for various experimental factors.

Figure 1: Overall workflow for X-ray crystallography.

Part 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods aim to determine these initial phases.

-

Direct Methods: These are powerful ab initio methods that are highly effective for small molecules.[1] Software like SHELXS is commonly used for this purpose.[1]

-

Patterson Methods: These are used when heavy atoms are present in the structure.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy. This is typically done using a least-squares minimization procedure.

Refinement Protocol:

-

Initial Refinement: The positions and isotropic displacement parameters of the non-hydrogen atoms are refined.

-

Anisotropic Refinement: The displacement parameters are refined anisotropically to account for the thermal motion of the atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until the model converges, and the residual factors (R-factors) are minimized.

Software such as SHELXL is the standard for small molecule structure refinement.[1]

Figure 2: The process of structure solution and refinement.

Part 4: Structural Analysis and Interpretation

The final refined structure provides a wealth of information.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles can be analyzed to understand the conformation of the molecule. For nitroaromatic compounds, the planarity of the benzene ring and the orientation of the nitro group are of particular interest. In the related 1-chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring.[1][2]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. These can include:

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving a carbon-bound hydrogen and an oxygen atom of the nitro group.

-

Cl···O Contacts: Short contacts between the chlorine atom and an oxygen atom of a neighboring molecule.

These interactions play a crucial role in the stability of the crystal structure.[1][2]

The Cambridge Structural Database (CSD)

For any crystallographic study, the Cambridge Structural Database (CSD) is an indispensable resource.[8] It is the world's largest repository of small-molecule organic and metal-organic crystal structures. Researchers should consult the CSD to determine if the crystal structure of this compound or any related derivatives has already been determined. The CSD also provides a vast amount of data for comparative structural analysis.[8]

Conclusion

X-ray crystallography is a powerful technique that provides unparalleled insight into the three-dimensional structure of molecules like this compound. This guide has outlined the key steps in the process, from synthesis and crystallization to data collection, structure solution, and analysis. By understanding and applying these principles, researchers can unlock the structural information that is vital for advancing drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. excillum.com [excillum.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. rigaku.com [rigaku.com]

- 6. 1-CHLORO-2,5-DIMETHYL-4-NITROBENZENE2-CHLORO-5-NITRO-P-XYLENE synthesis - chemicalbook [chemicalbook.com]

- 7. unifr.ch [unifr.ch]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-Depth Technical Guide to the Health and Safety of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive health and safety guide for 1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS No: 34633-69-7), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Core Chemical Identity and Hazard Overview

This compound is a chlorinated nitroaromatic compound.[1] While its primary documented hazard is serious eye irritation, its structural similarity to other highly toxic chlorinated nitrobenzenes necessitates a cautious approach, treating it as a substance with potential for significant health effects.[1][2] This guide is built on the principle of proactive risk mitigation, drawing parallels from more extensively studied analogous compounds.

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 34633-69-7 | [2] |

| Molecular Formula | C8H8ClNO2 | [2][3] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | Yellow crystals | [4] |

| Melting Point | 97 °C | [5] |

| Boiling Point | 135-136 °C @ 13 Torr | [5] |

| Flash Point | 119 °C |[5] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for this specific compound is based on aggregated notifications to the ECHA C&L Inventory.[2]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Warning |

Expert Analysis of Unclassified Hazards: It is critical to recognize that the available GHS data for this compound is limited. Structurally related compounds, such as 1-chloro-4-nitrobenzene, exhibit a much more severe hazard profile, including:

-

Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[6][7]

-

Carcinogenicity: Suspected of causing cancer.[7]

-

Mutagenicity: Suspected of causing genetic defects.[7]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7]

Given these precedents, a conservative approach is mandated. Laboratory personnel should handle this compound with the assumption that it may possess similar toxicological properties.

Toxicological Profile: Understanding the Risks

The primary known risk from direct exposure is severe eye irritation.[2][5] Contact with the eyes can cause redness, pain, and damage if not addressed immediately.

The broader family of nitroaromatic compounds is known to pose systemic risks, primarily through absorption via dermal, inhalation, and ingestion routes.[8][9] A key concern with compounds like 1-chloro-4-nitrobenzene is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[1][4] Symptoms can include cyanosis (bluish skin), headache, dizziness, and fatigue.[4] Although not explicitly documented for the dimethylated form, this risk cannot be excluded and underscores the need for stringent exposure controls.

Experimental Workflow: Hazard Assessment and Control

A systematic approach to safety is non-negotiable. The following workflow illustrates the logical steps from initial assessment to the completion of work.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:34633-69-7 - Abovchem [abovchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. lobachemie.com [lobachemie.com]

- 7. westliberty.edu [westliberty.edu]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene from 2-chloro-1,4-dimethylbenzene

An Application Note for the Regioselective Synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Abstract